Cas no 1053-74-3 (Ethanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]-)

Ethanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]- structure
1053-74-3 structure
Product Name:Ethanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]-
Numero CAS:1053-74-3
MF:C22H27N3OS
MW:381.534283876419
CID:205953
PubChem ID:13983
Update Time:2025-04-19

Ethanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]-
    • 1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]ethanone
    • 2-Acetyl-10-[3-(4-methylpiperazino)propyl]-10H-phenothiazine
    • 1-{10-[3-(4-methyl-piperazin-1-yl)-propyl]-10H-phenothiazin-2-yl}-ethanone
    • 10-< 3-(4-Methyl-piperazino)-propyl> -2-acetyl-phenothiazin
    • 3-Acetyl-10-(3-< 4-methyl-piperazino> -propyl)-phenothiazin
    • 3-Acetyl-10-(3'N-methyl-piperazino-N'-propyl)phenothiazin
    • AC1L22W8
    • AG-D-18777
    • KETONE, METHYL 10-(3-(4-METHYL-1-PIPERAZINYL)PROPYL)PHENOTHIAZIN-2-YL
    • LS-87289
    • Methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl ketone
    • 1-[10-[3-(4-Methylpiperazino)propyl]-10H-phenothiazin-2-yl]ethanone
    • DTXSID40147064
    • 1053-74-3
    • BRN 0766914
    • 1-(10-(3-(4-methylpiperazin-1-yl)propyl)-10h-phenothiazin-2-yl) ethanone
    • SCHEMBL141601
    • Inchi: 1S/C22H27N3OS/c1-17(26)18-8-9-22-20(16-18)25(19-6-3-4-7-21(19)27-22)11-5-10-24-14-12-23(2)13-15-24/h3-4,6-9,16H,5,10-15H2,1-2H3
    • Chiave InChI: WKCTYFQBCFYMAR-UHFFFAOYSA-N
    • Sorrisi: S1C2C=CC=CC=2N(C2C=C(C(C)=O)C=CC1=2)CCCN1CCN(C)CC1

Proprietà calcolate

  • Massa esatta: 381.18771
  • Massa monoisotopica: 381.18748367g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 5
  • Complessità: 508
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 52.1Ų

Proprietà sperimentali

  • Densità: 1.0881 (rough estimate)
  • Indice di rifrazione: 1.6740 (estimate)
  • PSA: 26.79
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso